Methyl 4-isocyanatobut-2-enoate

Description

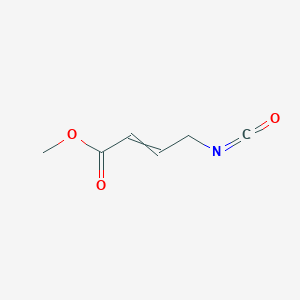

Methyl 4-isocyanatobut-2-enoate (C₆H₇NO₃) is a reactive unsaturated ester containing both an isocyanate (-NCO) group and a conjugated α,β-unsaturated ester moiety. This dual functionality renders it valuable in organic synthesis, particularly in cycloaddition reactions and polymer chemistry, where it acts as a dienophile or crosslinking agent. Its molecular structure combines electrophilic reactivity (from the isocyanate) with π-conjugation, enabling diverse applications in materials science and medicinal chemistry .

Properties

CAS No. |

104715-42-6 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

methyl 4-isocyanatobut-2-enoate |

InChI |

InChI=1S/C6H7NO3/c1-10-6(9)3-2-4-7-5-8/h2-3H,4H2,1H3 |

InChI Key |

UDFBUNHAYWXWGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxybut-2-enoate with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risks associated with handling reactive intermediates like phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobut-2-enoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.

Water: Used in hydrolysis reactions.

Diols: Used in polymerization reactions to form polyurethanes.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from polymerization reactions with diols.

Scientific Research Applications

Methyl 4-isocyanatobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-isocyanatobut-2-enoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity allows the compound to form stable urethane and urea linkages, which are essential in the formation of polymers like polyurethanes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 4-isocyanatobut-2-enoate belongs to a family of α,β-unsaturated esters with varying substituents. Below is a comparative analysis with key analogs:

(a) (2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic Acid

- Structure : Features an α,β-unsaturated ester with an amide (-NHCO-) group instead of isocyanate.

- Reactivity : The amide group reduces electrophilicity compared to the isocyanate, making it less reactive in cycloadditions. It is primarily used as a biochemical reagent .

- Spectroscopic Data : Characterized by distinct ¹H NMR peaks at δ 6.3–6.5 ppm (olefinic protons) and FTIR absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

(b) (E)-Methyl 4-Cyclohexyl-4-oxobut-2-enoate

- Structure : Replaces the isocyanate group with a cyclohexyl ketone.

- Physical Properties : Higher hydrophobicity due to the cyclohexyl group, with a boiling point >200°C (estimated).

(c) Methyl Shikimate

- Structure : A cyclic ester derivative of shikimic acid, lacking unsaturated and isocyanate groups.

- Reactivity: Non-reactive in cycloadditions; primarily serves as a biosynthetic intermediate. HPLC analysis shows retention times distinct from linear α,β-unsaturated esters .

Reactivity and Stability

| Compound | Electrophilicity | Stability (Ambient) | Key Reactions |

|---|---|---|---|

| This compound | High | Moisture-sensitive | Diels-Alder, polymerization |

| (2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic acid | Moderate | Stable | Amide coupling, ester hydrolysis |

| (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate | Low | Stable | Ketone reduction, esterification |

- Isocyanate Reactivity: this compound reacts readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes, unlike its analogs .

- Conjugation Effects : The α,β-unsaturated ester enhances resonance stabilization, favoring regioselective Diels-Alder reactions compared to saturated esters .

Spectroscopic and Chromatographic Differentiation

- ¹H NMR: this compound: Olefinic protons appear as doublets at δ 6.8–7.2 ppm (J ≈ 12 Hz) due to conjugation with the electron-withdrawing isocyanate group. Methyl shikimate: Olefinic protons in cyclic systems resonate at δ 5.5–6.0 ppm .

- FTIR :

- HPLC : Retention times vary significantly; methyl shikimate elutes earlier (polar) compared to hydrophobic analogs like cyclohexyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.